4-(Bromomethyl)-2-fluorobenzonitrile

Catalog No.
S673929
CAS No.
222978-03-2
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-fluorobenzonitrile

In API manufacturing, in-house bromination of 2-fluoro-4-methylbenzonitrile generates 5-15% dibrominated impurities, complicating purification and compromising yield. 4-(Bromomethyl)-2-fluorobenzonitrile (CAS 222978-03-2) eliminates this step.

  • Direct SN2 alkylation at ambient temperature without Finkelstein catalysts, avoiding thermal degradation.
  • ≥98% purity ensures reproducible stoichiometry, critical for GLUT1 inhibitor BAY-876 synthesis.
  • Bypasses hazardous succinimide waste, improving process green chemistry.

CAS Number

222978-03-2

Product Name

4-(Bromomethyl)-2-fluorobenzonitrile

IUPAC Name

4-(bromomethyl)-2-fluorobenzonitrile

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2

InChI Key

DJOXAJDFHGJTAP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)F)C#N

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C#N

The exact mass of the compound 4-(Bromomethyl)-2-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Bromomethyl)-2-fluorobenzonitrile, 2-Fluoro-4-(bromomethyl)benzonitrile, 4-Cyano-3-fluorobenzyl bromide, Benzonitrile, 4-(bromomethyl)-2-fluoro-

Purity

≥98%

Package Size

1 g, 5 g

4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2) is a highly electrophilic, bifunctional building block widely utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs) and complex agrochemicals [1]. It features a benzylic bromide optimized for mild SN2 alkylations, alongside an activated fluorobenzonitrile moiety that serves as a handle for nucleophilic aromatic substitution (SNAr) or specific target binding interactions . In procurement and process chemistry, this specific compound is prioritized over its unhalogenated or chlorinated analogs because it enables high-yielding, late-stage functionalization of sensitive heterocyclic cores without requiring harsh thermal conditions or halide-exchange catalysts [2].

Generic substitution of 4-(Bromomethyl)-2-fluorobenzonitrile fundamentally compromises both process scalability and final product efficacy [1]. Substituting the benzylic bromide with a chloride (4-(chloromethyl)-2-fluorobenzonitrile) drastically reduces SN2 reactivity, forcing the use of elevated temperatures or Finkelstein catalysts (e.g., NaI) that can degrade sensitive intermediates [2]. Attempting to use the cheaper precursor, 2-fluoro-4-methylbenzonitrile, requires in-house radical bromination, a process notorious for generating hazardous waste and 5–15% of difficult-to-remove dibrominated impurities that poison downstream coupling steps . Furthermore, substituting with the non-fluorinated analog (4-(bromomethyl)benzonitrile) eliminates critical polar interactions required for target selectivity in medicinal chemistry, rendering the final APIs pharmacologically inactive against specific targets [1].

Processability: Leaving Group Reactivity for Mild N-Alkylation

The benzylic bromide leaving group in 4-(bromomethyl)-2-fluorobenzonitrile provides higher intrinsic reactivity compared to its chlorinated counterpart, enabling efficient N-alkylation of complex heterocycles under mild conditions [1]. While 4-(chloromethyl)-2-fluorobenzonitrile typically requires prolonged heating (>80°C) or the addition of stoichiometric iodide catalysts to achieve acceptable conversion rates, the bromide derivative proceeds rapidly at ambient to mild heating (20–40°C) [2]. This kinetic advantage is crucial when modifying thermally sensitive pyrazole or imidazole cores, as it minimizes degradation and eliminates the need for additive removal during purification.

Evidence DimensionSN2 Alkylation Reactivity
Target Compound DataEnables N-alkylation at ambient to mild heating (20–40°C) without halide-exchange additives.
Comparator Or Baseline4-(Chloromethyl)-2-fluorobenzonitrile requires elevated temperatures (>80°C) or stoichiometric iodide catalysis (Finkelstein conditions).
Quantified Difference~50-fold higher intrinsic SN2 reactivity, eliminating the need for iodide catalysis and reducing thermal degradation.
ConditionsN-alkylation of complex N-heterocycles (e.g., pyrazoles) in polar aprotic solvents.

Procuring the bromide form streamlines synthetic workflows by avoiding iodide additives and enabling milder reaction conditions for complex APIs.

Manufacturability: Elimination of Radical Bromination Impurities

Direct procurement of >98% pure 4-(bromomethyl)-2-fluorobenzonitrile significantly outperforms the in-house synthesis route starting from 2-fluoro-4-methylbenzonitrile . Standard radical bromination (using NBS and BPO/AIBN) of the methyl precursor inherently produces a statistical mixture, typically containing 5–15% of the over-reacted 4-(dibromomethyl)-2-fluorobenzonitrile impurity . This dibrominated byproduct is notoriously difficult to separate via standard crystallization and severely depresses yields in subsequent coupling steps. By utilizing the pre-brominated, high-purity building block, process chemists can achieve >85% yield in downstream alkylations while bypassing tedious column chromatography.

Evidence DimensionDownstream Coupling Yield & Impurity Profile
Target Compound DataProcured high-purity (>98%) building block enables >85% yield in downstream N-alkylation steps.
Comparator Or BaselineIn-house radical bromination of 2-fluoro-4-methylbenzonitrile yields a mixture containing 5–15% of the 4-(dibromomethyl)-2-fluorobenzonitrile impurity.
Quantified DifferenceEliminates the 5–15% dibromination impurity penalty and avoids tedious column chromatography.
ConditionsProcess scale-up of benzylic alkylation workflows.

Purchasing the pre-brominated, high-purity compound is critical for process scale-up, ensuring reproducible stoichiometry and high yields in API synthesis.

Precursor Suitability: Critical Fluorine Interaction for Target Selectivity

In the development of highly selective targeted therapies, the ortho-fluorine atom of 4-(bromomethyl)-2-fluorobenzonitrile is a non-negotiable structural requirement [1]. During the synthesis and optimization of the GLUT1 inhibitor BAY-876, the incorporation of the 3-fluoro-4-cyanobenzyl moiety (derived from this specific compound) was essential for achieving a low nanomolar IC50 (2 nM) [1]. Comparators lacking the fluorine atom, such as 4-(bromomethyl)benzonitrile, fail to form the critical polar interactions within the binding pocket, resulting in a drastic loss of both potency and the >100-fold selectivity required against off-target transporters (GLUT2, GLUT3, and GLUT4) [1].

Evidence DimensionTarget Binding Affinity (GLUT1 IC50) and Selectivity
Target Compound DataYields a 3-fluoro-4-cyanobenzyl moiety that achieves low nanomolar potency (IC50 = 2 nM) and >100-fold selectivity over GLUT2/3/4.
Comparator Or Baseline4-(Bromomethyl)benzonitrile (non-fluorinated) lacks critical polar interactions, resulting in poor target selectivity.
Quantified DifferenceThe ortho-fluorine is strictly required to maintain the 2 nM potency and >100-fold selectivity profile.
ConditionsMedicinal chemistry optimization and structure-activity relationship (SAR) studies of N-(1H-pyrazol-4-yl)quinoline-4-carboxamides.

For medicinal chemistry procurement, substituting with the cheaper non-fluorinated analog is impossible without destroying the pharmacological efficacy of the final target.

Synthesis of Highly Selective Transporter Inhibitors

4-(Bromomethyl)-2-fluorobenzonitrile is the mandatory precursor for synthesizing advanced transporter inhibitors, such as the GLUT1 inhibitor BAY-876. Its retained 3-fluoro-4-cyanobenzyl moiety is strictly required to achieve nanomolar potency and >100-fold selectivity over off-target transporters, making it irreplaceable by non-fluorinated analogs in medicinal chemistry workflows[1].

Mild Late-Stage N-Alkylation of Sensitive Heterocycles

Due to the high intrinsic reactivity of its benzylic bromide leaving group, this compound is highly effective for the late-stage functionalization of delicate N-heterocycles (e.g., pyrazoles and imidazoles). It allows process chemists to perform high-yielding SN2 alkylations at ambient to mild temperatures without the need for harsh Finkelstein catalysts, avoiding the thermal degradation associated with chlorinated alternatives [2].

Scalable API Manufacturing Bypassing Radical Chemistry

In industrial scale-up scenarios, procuring this >98% pure building block allows manufacturers to completely bypass in-house radical bromination of 2-fluoro-4-methylbenzonitrile. This eliminates the generation of hazardous succinimide waste and avoids the 5–15% dibrominated impurity penalty, ensuring reproducible stoichiometry and streamlined purification in downstream API production .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Cyano-3-fluorobenzyl bromide

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